

1H and 13C NMR signal assignment for Epitulipinolide diepoxide

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Compound of Interest		
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An Application Note on the Spectroscopic Analysis of Epitulipinolide Diepoxide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epitulipinolide diepoxide is a sesquiterpene lactone of interest for its potential biological activities. The structural elucidation and confirmation of such natural products are fundamentally reliant on nuclear magnetic resonance (NMR) spectroscopy. This application note provides a detailed summary of the reported ¹H NMR signal assignments for **Epitulipinolide diepoxide**. While a complete set of ¹³C NMR data was not available in the cited literature, this document outlines a comprehensive, generalized protocol for the acquisition of both ¹H and ¹³C NMR spectra, including 2D correlation experiments, which are essential for the complete structural assignment of this and similar molecules. Furthermore, logical workflows for sample analysis and data interpretation are presented using graphical representations.

Introduction

Epitulipinolide diepoxide is a naturally occurring germacranolide, a class of sesquiterpene lactones known for their diverse and complex structures, as well as a wide range of pharmacological activities. Accurate and unambiguous assignment of ¹H and ¹³C NMR signals is a critical step in the structural verification and analysis of such compounds, ensuring their proper identification for further research and development. This note serves as a practical



guide, presenting the available spectroscopic data and standardized methodologies for the NMR analysis of **Epitulipinolide diepoxide**.

NMR Spectroscopic Data

The following tables summarize the reported ¹H NMR spectroscopic data for **Epitulipinolide diepoxide**. The data was acquired in CDCl₃ at 500 MHz.

Table 1: ¹H NMR Signal Assignments for Epitulipinolide

diepoxide

Proton Position	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz
H-14	1.38	S	-
H-15	1.45	S	-
OCH₃	2.09	S	-
H-5	3.08	t	8.5
H-6	4.48	t	8.5
H-8	5.70	m	-
H-13a	5.72	d	3.0
H-13b	6.41	d	3.5

Data sourced from Jeong et al., 2018.[1]

Note: A complete and assigned ¹³C NMR dataset for **Epitulipinolide diepoxide** was not available in the reviewed literature. The experimental protocol provided below outlines the necessary steps to acquire this important information.

Experimental Protocols

This section details a generalized but comprehensive protocol for the acquisition of high-quality 1D and 2D NMR spectra for a sesquiterpenoid like **Epitulipinolide diepoxide**.



Sample Preparation

- Sample Weighing: Accurately weigh approximately 5-10 mg of the purified Epitulipinolide diepoxide sample.
- Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar compounds. Other solvents such as acetone-d₆, methanol-d₄, or DMSO-d₆ can be used depending on sample solubility.
- Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
- Transfer: Using a clean Pasteur pipette, transfer the solution to a 5 mm NMR tube.
- Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for ¹H and ¹³C NMR, with its signal set to 0.00 ppm. Modern spectrometers often reference the residual solvent peak.

NMR Data Acquisition

The following experiments are recommended for a complete structural elucidation. Experiments should be performed on a spectrometer with a minimum field strength of 400 MHz.

- ¹H NMR (Proton):
 - Purpose: To determine the number of different types of protons, their chemical environments, and their coupling patterns.
 - Typical Parameters:
 - Pulse Program: A standard single-pulse experiment (e.g., zg30).
 - Spectral Width: 12-16 ppm.
 - Acquisition Time: 2-3 seconds.
 - Relaxation Delay: 1-2 seconds.



- Number of Scans: 16-64, depending on sample concentration.
- ¹³C NMR (Carbon):
 - Purpose: To determine the number of different types of carbon atoms.
 - Typical Parameters:
 - Pulse Program: A standard proton-decoupled experiment (e.g., zgpg30).
 - Spectral Width: 200-240 ppm.
 - Acquisition Time: 1-2 seconds.
 - Relaxation Delay: 2 seconds.
 - Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
- DEPT (Distortionless Enhancement by Polarization Transfer):
 - Purpose: To differentiate between CH, CH₂, and CH₃ groups. DEPT-135 is common, showing CH and CH₃ as positive signals and CH₂ as negative signals. Quaternary carbons are absent.
 - Pulse Programs: DEPT-45, DEPT-90, and DEPT-135.
- COSY (Correlation Spectroscopy):
 - Purpose: A 2D experiment that shows correlations between protons that are coupled to each other (typically through 2-3 bonds). This helps to identify spin systems.
 - Pulse Program: A standard COSY experiment (e.g., cosygpqf).
- HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence):
 - Purpose: A 2D experiment that shows correlations between protons and the carbon atoms they are directly attached to.

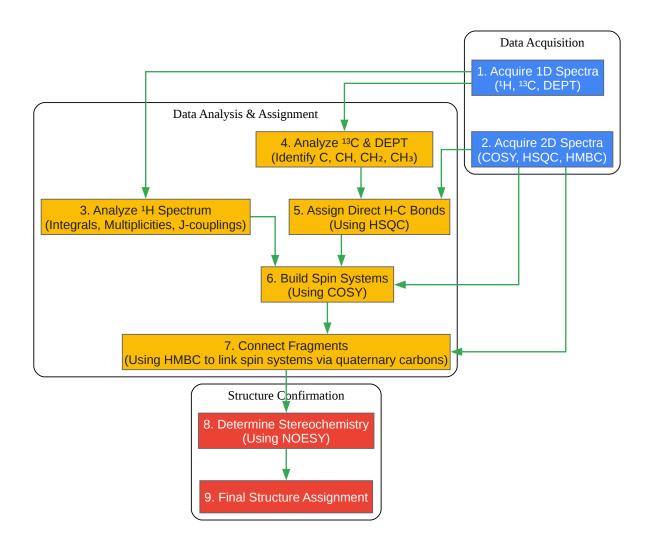


- Pulse Program: A standard HSQC or HMQC experiment (e.g., hsqcedetgpsisp2.2).
- HMBC (Heteronuclear Multiple Bond Correlation):
 - Purpose: A 2D experiment that shows correlations between protons and carbons over longer ranges (typically 2-3 bonds). This is crucial for connecting spin systems and identifying quaternary carbons.
 - Pulse Program: A standard HMBC experiment (e.g., hmbcgpndqf).
- NOESY (Nuclear Overhauser Effect Spectroscopy):
 - Purpose: A 2D experiment that shows correlations between protons that are close in space, which helps to determine the stereochemistry of the molecule.
 - Pulse Program: A standard NOESY experiment (e.g., noesygpph).

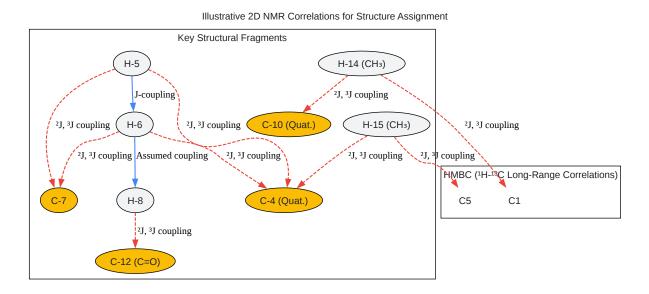
Data Analysis and Interpretation Workflow

The complete assignment of NMR signals is a systematic process. The following diagram illustrates a logical workflow from data acquisition to final structure confirmation.









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References

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